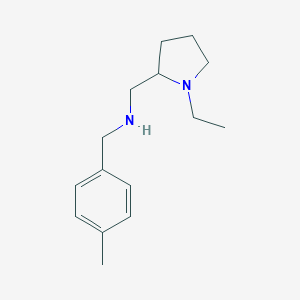
1-(1-ethylpyrrolidin-2-yl)-N-(4-methylbenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethylpyrrolidin-2-yl)-N-(4-methylbenzyl)methanamine, commonly known as 'Ephylone,' is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that is structurally similar to other psychoactive drugs like amphetamines and cathinones. The chemical formula of Ephylone is C16H23NO, and its molecular weight is 245.37 g/mol.
Mécanisme D'action
Ephylone works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. By blocking their reuptake, Ephylone increases the levels of these neurotransmitters in the brain, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
Ephylone has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to various organs and tissues. Ephylone has also been shown to cause changes in brain function and structure, leading to alterations in mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Ephylone has several advantages and limitations for use in lab experiments. Its psychoactive effects make it a useful tool for studying the neurobiological mechanisms underlying mood disorders and addiction. However, its potential for abuse and toxicity limits its use in animal and human studies.
Orientations Futures
There are several future directions for research on Ephylone. One area of interest is its potential therapeutic use in treating mood disorders and addiction. Researchers are also investigating the long-term effects of Ephylone on brain function and structure, as well as its potential for abuse and addiction. Additionally, studies are being conducted to develop more efficient methods for synthesizing Ephylone and other psychoactive substances.
Méthodes De Synthèse
Ephylone can be synthesized using various methods, including the reductive amination of 4-methylbenzaldehyde with 1-ethylpyrrolidin-2-amine and sodium triacetoxyborohydride. The reaction yields Ephylone as a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
Ephylone has been studied extensively for its psychoactive effects and potential therapeutic applications. It is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and can induce feelings of euphoria, increased energy, and heightened sensory perception. Ephylone has also been investigated for its potential use in treating depression, anxiety, and other mood disorders.
Propriétés
Formule moléculaire |
C15H24N2 |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
1-(1-ethylpyrrolidin-2-yl)-N-[(4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H24N2/c1-3-17-10-4-5-15(17)12-16-11-14-8-6-13(2)7-9-14/h6-9,15-16H,3-5,10-12H2,1-2H3 |
Clé InChI |
YDJFELFKNBKIFL-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)C |
SMILES canonique |
CCN1CCCC1CNCC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)

![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)

![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)

![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)